4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one
Overview
Description
4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one is an organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one can be achieved through several methods. One common approach involves the fluorination of 3-hydroxyisobenzofuran-1(3H)-one. This can be done using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature in an organic solvent like acetonitrile or dichloromethane.
Another method involves the cyclization of a suitable precursor, such as 4-fluorophenylacetic acid, in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentoxide (P2O5). This reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The lactone ring can be reduced to form a diol or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Products may include 4-fluoro-3-oxo-isobenzofuran-1(3H)-one or 4-fluoro-3-carboxyisobenzofuran-1(3H)-one.
Reduction: Products may include 4-fluoro-3-hydroxyisobenzofuran-1-ol or 4-fluoro-3-hydroxyisobenzofuran-1-amine.
Substitution: Products may include 4-amino-3-hydroxyisobenzofuran-1(3H)-one or 4-thio-3-hydroxyisobenzofuran-1(3H)-one.
Scientific Research Applications
4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The hydroxyl group can participate in hydrogen bonding, while the lactone ring can provide structural rigidity and stability.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyisobenzofuran-1(3H)-one: Lacks the fluorine atom, which may result in different reactivity and binding properties.
4-Chloro-3-hydroxyisobenzofuran-1(3H)-one: Contains a chlorine atom instead of fluorine, which may affect its chemical behavior and biological activity.
4-Bromo-3-hydroxyisobenzofuran-1(3H)-one: Contains a bromine atom, which is larger and more polarizable than fluorine, potentially leading to different interactions.
Uniqueness
4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine is highly electronegative and can form strong bonds with carbon, leading to increased stability and reactivity. This makes the compound valuable in various applications, particularly in medicinal chemistry, where fluorine substitution can enhance drug efficacy and selectivity.
Properties
IUPAC Name |
4-fluoro-3-hydroxy-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,8,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEZGLPDQDKMSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(OC2=O)O)C(=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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